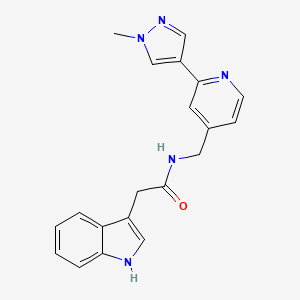
2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound featuring an indole ring system conjugated to an acetamide group and a pyrazolyl-pyridine moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazolyl-pyridine fragments. These fragments are then coupled using appropriate reagents and conditions to form the final product. Common synthetic routes may include:
Indole Synthesis: : The indole ring can be synthesized through Fischer indole synthesis or other methods involving the cyclization of tryptophan derivatives.
Pyrazolyl-Pyridine Synthesis: : The pyrazolyl-pyridine fragment can be synthesized through the reaction of pyridine derivatives with hydrazines under acidic or basic conditions.
Coupling Reaction: : The indole and pyrazolyl-pyridine fragments are then coupled using reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring consistent quality and yield. This may require optimization of reaction conditions, purification methods, and quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings using appropriate nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and other oxidizing agents.
Reduction: : LiAlH4, NaBH4, and other reducing agents.
Substitution: : Nucleophiles such as amines, alcohols, or halides, and leaving groups like tosylates or mesylates.
Major Products Formed
Oxidation Products: : Various oxidized derivatives of the indole or pyridine rings.
Reduction Products: : Reduced forms of the compound, potentially leading to different functional groups.
Substitution Products: : Substituted derivatives at the pyridine or pyrazole rings.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The indole and pyrazole moieties are known to interact with biological targets, making it useful in studying biological processes.
Medicine: : It may have therapeutic potential due to its structural similarity to biologically active compounds.
Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential mechanisms could involve:
Binding to Receptors: : The indole and pyrazole rings may interact with specific receptors in the body, leading to biological responses.
Enzyme Inhibition: : The compound could inhibit certain enzymes, affecting metabolic pathways.
Molecular Pathways: : It may modulate various molecular pathways involved in cellular processes.
類似化合物との比較
This compound is unique due to its specific combination of indole and pyrazolyl-pyridine moieties. Similar compounds include:
Indole Derivatives: : Compounds containing the indole ring, such as tryptophan derivatives.
Pyrazole Derivatives: : Compounds containing the pyrazole ring, such as pyrazole-based drugs.
Pyridine Derivatives: : Compounds containing the pyridine ring, such as pyridine-based pharmaceuticals.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of 2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-25-13-16(12-24-25)19-8-14(6-7-21-19)10-23-20(26)9-15-11-22-18-5-3-2-4-17(15)18/h2-8,11-13,22H,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGQHOIACIVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methoxyphenyl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2785777.png)
![N-(3,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2785779.png)
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2785780.png)
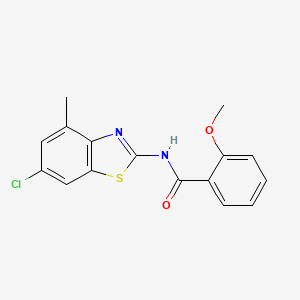



![2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2785791.png)
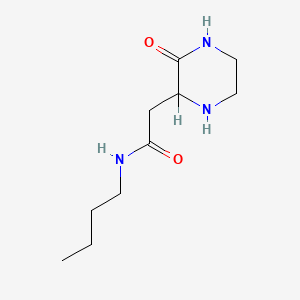
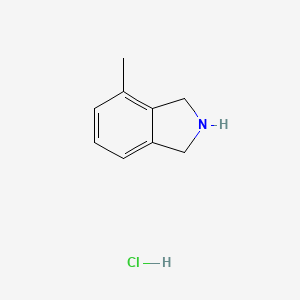
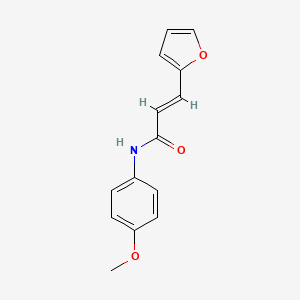
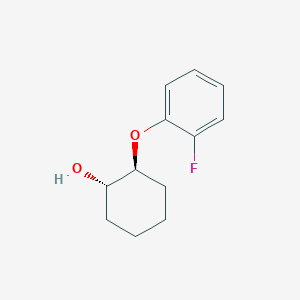

![(11Z)-N-(2-methoxyphenyl)-11-(phenylimino)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785800.png)
